3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde
Overview
Description
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and an aldehyde group at the 7-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine derivatives, followed by cyclization to form the pyrazolo[4,3-c]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid.
Reduction: 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-methanol.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolo-pyridine core but differ in the position of the nitrogen atoms and substituents.
1H-Pyrazolo[4,3-c]quinolines: These compounds have a quinoline ring fused to the pyrazole ring instead of a pyridine ring.
Uniqueness
3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the aldehyde group allows for diverse chemical modifications and potential biological activities that are not observed in similar compounds .
Properties
IUPAC Name |
3-chloro-2H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-5-2-9-1-4(3-12)6(5)10-11-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYMCFNXPAADPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378174 | |
Record name | 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93546-17-9 | |
Record name | 3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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